(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O3S/c1-11-17(24)22(13-6-4-12(19)5-7-13)18(26-11)15(9-20)16(23)21-10-14-3-2-8-25-14/h2-8,11H,10H2,1H3,(H,21,23)/b18-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJJDEKTEYLISW-SDXDJHTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=C(C#N)C(=O)NCC2=CC=CO2)S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)N(/C(=C(\C#N)/C(=O)NCC2=CC=CO2)/S1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structural Characteristics
The molecular structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F N₃O₂S |
| Molecular Weight | 307.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of thiazolidinone derivatives is largely attributed to their ability to induce apoptosis in cancer cells and exhibit antimicrobial properties. The mechanisms include:
- Apoptosis Induction : Studies have shown that thiazolidinones can activate intrinsic and extrinsic apoptotic pathways, leading to cell death in various cancer cell lines.
- Cell Cycle Arrest : These compounds often cause cell cycle arrest at the G1/S or G2/M phases, inhibiting proliferation.
- DNA Damage Response : They modulate the expression of genes involved in the DNA damage response, enhancing sensitivity to chemotherapeutic agents.
Anticancer Activity
Recent research indicates that thiazolidinones, including the compound , demonstrate significant anticancer activity:
-
In Vitro Studies : The compound has been evaluated against various cancer cell lines such as MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC50 values reported for similar thiazolidinones range from 0.10 µM to 3.67 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell Line IC50 (µM) Reference Compound MCF7 0.31 Doxorubicin HeLa 1.63 Doxorubicin A549 0.54 Doxorubicin
Antimicrobial Activity
Thiazolidinones have also been studied for their antibacterial properties:
- Mechanism : The compounds disrupt bacterial cell wall synthesis and inhibit key metabolic pathways.
Case Studies
- Study on Apoptosis Mechanisms : A study involving HeLa cells treated with thiazolidinone derivatives demonstrated significant apoptosis through caspase activation and PARP cleavage, supporting their potential as anticancer agents .
- Antimicrobial Efficacy Study : Another study assessed the antibacterial activity of a series of thiazolidinones against Staphylococcus aureus and Escherichia coli, revealing that compounds with electron-withdrawing groups exhibited enhanced activity compared to controls .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the cyano group and multiple aromatic rings enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing the thiazolidinone structure exhibit significant antimicrobial activity. The compound has shown effectiveness against various bacterial strains, potentially due to its ability to disrupt bacterial cell wall synthesis or function.
Anticancer Activity
The compound's structure suggests potential anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells. Studies have demonstrated that derivatives of thiazolidinones can inhibit tumor growth in vitro and in vivo.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes associated with metabolic pathways in cancer and infectious diseases. This inhibition can lead to altered cellular metabolism, making it a candidate for further drug development.
Drug Development
Due to its diverse pharmacological profiles, (2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide is being explored as a lead compound for developing new drugs targeting:
- Bacterial Infections: As a novel antibiotic.
- Cancer Therapy: As an anticancer agent.
Case Studies
Several case studies have documented the synthesis and biological evaluation of this compound:
- Antimicrobial Activity Study: A study focused on evaluating the efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.
- Anticancer Screening: In vitro assays on human cancer cell lines showed a dose-dependent decrease in cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
